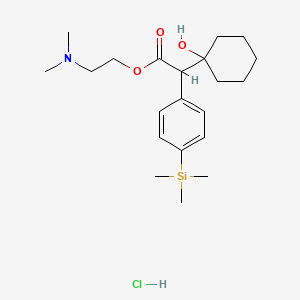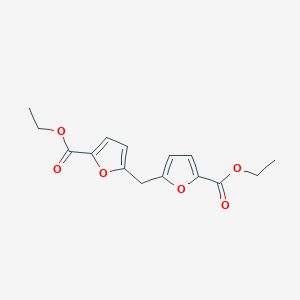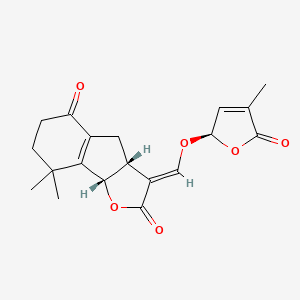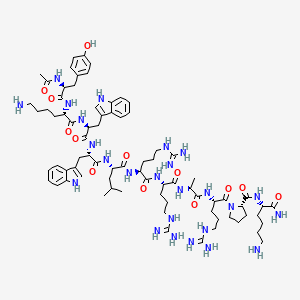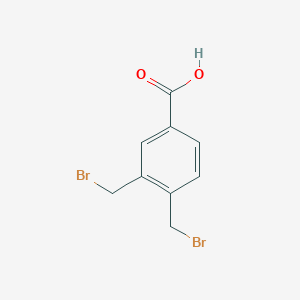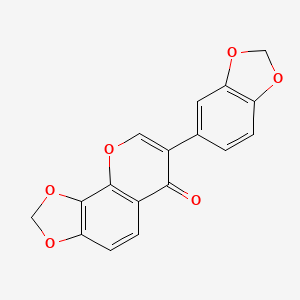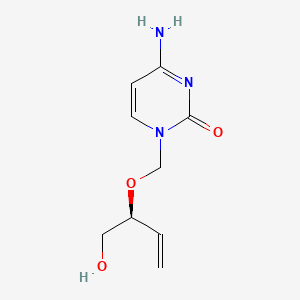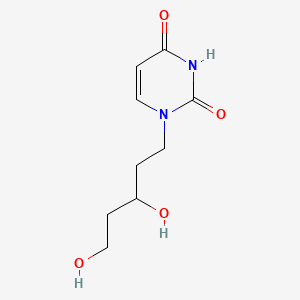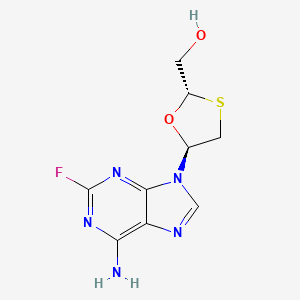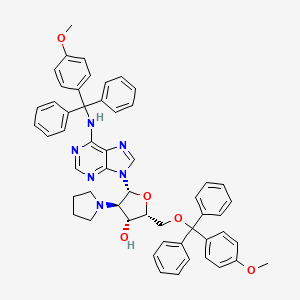
9H-Purin-6-amine, 9-(2-deoxy-5-O-((4-methoxyphenyl)diphenylmethyl)-2-(1-pyrrolidinyl)-beta-D-xylofuranosyl)-N-((4-methoxyphenyl)diphenylmethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“9H-Purin-6-amine, 9-(2-deoxy-5-O-((4-methoxyphenyl)diphenylmethyl)-2-(1-pyrrolidinyl)-beta-D-xylofuranosyl)-N-((4-methoxyphenyl)diphenylmethyl)-” is a complex organic compound that belongs to the class of purine derivatives. These compounds are known for their significant roles in biological systems, including their presence in nucleotides and nucleosides, which are essential for various cellular processes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. The starting materials often include purine derivatives and protected sugar moieties. The reaction conditions may involve:
Protection and deprotection steps: Using protecting groups like benzyl or silyl ethers to protect functional groups during the synthesis.
Glycosylation reactions: Coupling the purine base with a protected sugar derivative under acidic or basic conditions.
Amidation reactions: Introducing the amine group through reactions with amine derivatives.
Industrial Production Methods
Industrial production of such complex compounds may involve:
Large-scale organic synthesis: Utilizing automated synthesizers and reactors.
Purification techniques: Employing chromatography and crystallization methods to obtain high-purity products.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions may occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
科学的研究の応用
Chemistry
Synthesis of nucleoside analogs: Used in the development of antiviral and anticancer agents.
Study of reaction mechanisms: Understanding the behavior of purine derivatives in various chemical reactions.
Biology
DNA and RNA research: Investigating the role of purine derivatives in genetic material.
Enzyme studies: Exploring the interaction of these compounds with enzymes involved in nucleotide metabolism.
Medicine
Drug development: Designing new therapeutic agents targeting viral infections and cancer.
Biomarker discovery: Identifying purine derivatives as potential biomarkers for various diseases.
Industry
Pharmaceutical manufacturing: Producing active pharmaceutical ingredients (APIs) for drugs.
Biotechnology: Utilizing purine derivatives in biotechnological applications, such as biosensors.
作用機序
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved may include:
Inhibition of enzyme activity: Binding to the active site of enzymes and preventing substrate binding.
Modulation of receptor activity: Acting as agonists or antagonists at receptor sites, influencing cellular signaling pathways.
類似化合物との比較
Similar Compounds
Adenine derivatives: Compounds like adenosine and deoxyadenosine.
Guanine derivatives: Compounds like guanosine and deoxyguanosine.
Uniqueness
This compound’s uniqueness lies in its specific structural modifications, such as the presence of the pyrrolidinyl group and the methoxyphenyl-diphenylmethyl protecting groups
特性
CAS番号 |
134934-68-2 |
|---|---|
分子式 |
C54H52N6O5 |
分子量 |
865.0 g/mol |
IUPAC名 |
(2R,3R,4R,5R)-2-[[(4-methoxyphenyl)-diphenylmethoxy]methyl]-5-[6-[[(4-methoxyphenyl)-diphenylmethyl]amino]purin-9-yl]-4-pyrrolidin-1-yloxolan-3-ol |
InChI |
InChI=1S/C54H52N6O5/c1-62-44-29-25-40(26-30-44)53(38-17-7-3-8-18-38,39-19-9-4-10-20-39)58-50-47-51(56-36-55-50)60(37-57-47)52-48(59-33-15-16-34-59)49(61)46(65-52)35-64-54(41-21-11-5-12-22-41,42-23-13-6-14-24-42)43-27-31-45(63-2)32-28-43/h3-14,17-32,36-37,46,48-49,52,61H,15-16,33-35H2,1-2H3,(H,55,56,58)/t46-,48-,49+,52-/m1/s1 |
InChIキー |
XCYZDKICLPQMOP-JKGXBWLBSA-N |
異性体SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC4=C5C(=NC=N4)N(C=N5)[C@H]6[C@@H]([C@H]([C@H](O6)COC(C7=CC=CC=C7)(C8=CC=CC=C8)C9=CC=C(C=C9)OC)O)N1CCCC1 |
正規SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC4=C5C(=NC=N4)N(C=N5)C6C(C(C(O6)COC(C7=CC=CC=C7)(C8=CC=CC=C8)C9=CC=C(C=C9)OC)O)N1CCCC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[4-[(5R)-9-chloro-7,8-bis(ethylcarbamoyloxy)-2,3,4,5-tetrahydro-1H-3-benzazepin-5-yl]phenyl] N-ethylcarbamate](/img/structure/B15195307.png)
